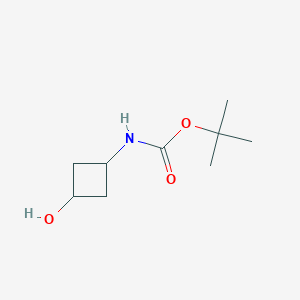

Tert-butyl 3-hydroxycyclobutylcarbamate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxycyclobutylcarbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxycyclobutanone under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The tert-butyl carbamate group undergoes acid-catalyzed cleavage or catalytic deprotection under mild conditions:

-

Magic Blue (MB⁺)/Triethylsilane System :

The Boc group is cleaved using tris(4-bromophenyl)ammoniumyl hexachloroantimonate (Magic Blue) and triethylsilane, yielding the corresponding amine. This method achieves >90% isolated yield under ambient conditions without requiring strong acids . -

Acidic Hydrolysis :

Traditional cleavage with HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, though harsher conditions may affect acid-sensitive substrates .

Functionalization of the Hydroxyl Group

The 3-hydroxycyclobutyl group participates in oxidation and substitution reactions:

-

Oxidation to Ketone :

Using Dess-Martin periodinane or Swern oxidation conditions, the hydroxyl group is oxidized to a ketone, forming tert-butyl 3-oxocyclobutylcarbamate. This intermediate is valuable for further cycloaddition or nucleophilic addition reactions . -

Sulfonylation/Esterification :

Reaction with sulfonyl chlorides (e.g., TsCl) or acyl chlorides in the presence of base (e.g., pyridine) produces sulfonate esters or carboxylates, enabling subsequent nucleophilic displacement .

Carbamate Transformation

The Boc group reacts with electrophiles or undergoes rearrangement:

-

Curtius Rearrangement :

Treatment with di-tert-butyl dicarbonate and sodium azide generates an acyl azide intermediate, which undergoes Curtius rearrangement to form an isocyanate. Trapping with alcohols or amines yields ureas or carbamates :This method achieves 75–85% yields and tolerates diverse functional groups .

-

Chlorination with SOCl₂ :

Reaction with thionyl chloride converts the carbamate to an acid chloride, though this is more typical for tert-butyl esters. Limited data exist for carbamates, but analogous reactivity is plausible .

Stereochemical Considerations

The cis and trans isomers of tert-butyl 3-hydroxycyclobutylcarbamate exhibit distinct reactivity:

| Isomer | CAS Number | Key Reactivity Differences | Source |

|---|---|---|---|

| Cis | 389890-43-1 | Higher susceptibility to oxidation | |

| Trans | 389890-42-0 | Enhanced stability in acidic deprotection |

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Neuroprotective Effects

Research has indicated that tert-butyl 3-hydroxycyclobutylcarbamate exhibits neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have demonstrated its ability to reduce oxidative stress and inflammation in astrocytes, which are critical for maintaining neuronal health. The compound's mechanism involves the modulation of pro-inflammatory cytokines like TNF-α, thereby potentially mitigating neuronal damage associated with amyloid-beta toxicity .

2. Drug Development

The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance bioactivity or alter pharmacokinetic properties. For instance, derivatives of this compound have been synthesized to improve their efficacy against specific targets in cancer therapy and infectious diseases .

Case Study 1: Neuroprotective Mechanism

A study published in PubMed explored the neuroprotective effects of this compound derivatives on astrocytes exposed to amyloid-beta peptides. The results indicated that these compounds could significantly reduce cell death and inflammation markers, suggesting potential therapeutic applications in Alzheimer's disease management .

Case Study 2: Synthesis and Application

In another research effort documented in patent literature, this compound was utilized as a precursor for synthesizing more complex molecules aimed at treating bacterial infections. The synthetic pathway highlighted the compound's versatility and importance in drug development processes .

Mecanismo De Acción

The mechanism of action of tert-butyl 3-hydroxycyclobutylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the carbamate group can interact with enzymes and proteins, potentially inhibiting their activity .

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl (trans-3-hydroxycyclobutyl)carbamate: Similar structure but with a trans configuration.

Tert-butyl (cis-3-hydroxycyclobutyl)carbamate: Similar structure but with a cis configuration.

Uniqueness

Tert-butyl 3-hydroxycyclobutylcarbamate is unique due to its specific configuration and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that similar compounds may not fulfill .

Actividad Biológica

Tert-butyl 3-hydroxycyclobutylcarbamate is a carbamate derivative that has garnered attention due to its potential biological activities. This compound, with the molecular formula C9H17NO3 and CAS numbers 389890-42-0 (trans) and 389890-43-1 (cis), is being studied for various therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C9H17NO3 |

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | tert-butyl ((1R,3R)-3-hydroxycyclobutyl)carbamate |

| CAS Number (trans) | 389890-42-0 |

| CAS Number (cis) | 389890-43-1 |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:

- Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is significant in the context of diseases where enzyme dysregulation plays a role.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells. The presence of the hydroxyl group allows for interactions that may stabilize cellular membranes under stress conditions.

Neuroprotective Effects

Research has indicated that this compound may protect against neurodegenerative processes. A study investigating its effects on astrocytes exposed to amyloid beta (Aβ) peptides demonstrated the following results:

- Cell Viability : The compound showed an increase in cell viability when astrocytes were treated with Aβ, indicating a protective effect against neurotoxic insults.

- Cytokine Modulation : Treatment with this compound resulted in a reduction of pro-inflammatory cytokines such as TNF-α, suggesting its potential role in mitigating inflammatory responses associated with neurodegeneration.

Antimicrobial Activity

Another area of research involves the antimicrobial properties of this compound. Studies have shown that carbamate derivatives can exhibit varying degrees of antibacterial and antifungal activities. While specific data on this compound remains limited, its structural similarities to other active carbamates suggest potential efficacy against certain pathogens.

Case Studies

-

In Vitro Study on Neuroprotection :

- Objective : To assess the protective effects of this compound against Aβ-induced toxicity in astrocytes.

- Findings : The compound significantly improved cell viability and reduced TNF-α levels compared to untreated controls, highlighting its neuroprotective potential.

-

Antimicrobial Screening :

- Objective : To evaluate the antimicrobial activity of various carbamate derivatives including this compound.

- Findings : While specific results for this compound were not detailed, related studies indicated that modifications to the carbamate structure can enhance antimicrobial properties.

Propiedades

IUPAC Name |

tert-butyl N-(3-hydroxycyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-7(11)5-6/h6-7,11H,4-5H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUMHFNEPOYLJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201241253, DTXSID901272300 | |

| Record name | tert-Butyl trans-(3-hydroxycyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl (3-hydroxycyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154748-63-7, 389890-42-0, 389890-43-1 | |

| Record name | tert-Butyl (3-hydroxycyclobutyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154748-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl trans-(3-hydroxycyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl (3-hydroxycyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-hydroxycyclobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis(Tert-butyl 3-hydroxycyclobutylcarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-[(1r,3r)-3-hydroxycyclobutyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.